Methyl 7,15-dihydroxydehydroabietate
Overview
Description
Methyl 7,15-dihydroxydehydroabietate is a bioactive natural product that is isolated from plants. It is a diterpenoid compound with the molecular formula C21H30O4 and a molecular weight of 346.5 g/mol . This compound is known for its high purity and is often used as an analytical standard in research and development .
Preparation Methods
Methyl 7,15-dihydroxydehydroabietate can be synthesized through various synthetic routes. One common method involves the isolation of the compound from the barks of Pinus yunnanensis . The compound is then purified to achieve a high level of purity, typically greater than 98% . Industrial production methods may involve the use of organic solvents such as ethanol and methylene chloride to extract and purify the compound .
Chemical Reactions Analysis
Methyl 7,15-dihydroxydehydroabietate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of various oxidized derivatives .
Scientific Research Applications
Methyl 7,15-dihydroxydehydroabietate has a wide range of scientific research applications. In chemistry, it is used as a reference material in screening experiments for other plant metabolites . In biology, it acts as a secondary metabolite in plants and has been shown to be the primary metabolite in some species of bacteria . In medicine, it is used in drug development and material synthesis due to its bioactive properties . In industry, it is used as an additive in synthetic resins, rubbers, and coatings .
Mechanism of Action
The mechanism of action of Methyl 7,15-dihydroxydehydroabietate involves its interaction with various molecular targets and pathways. As a bioactive compound, it can modulate signaling pathways and exert pharmacological effects. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or as a reference material in research .
Comparison with Similar Compounds
Methyl 7,15-dihydroxydehydroabietate is unique among similar compounds due to its specific structure and bioactive properties. Similar compounds include other diterpenoids such as Methyl 7α,15-dihydroxydehydroabietate and Methyl 7β,15-dihydroxydehydroabietate . These compounds share similar chemical structures but may differ in their specific bioactive properties and applications.
Properties
IUPAC Name |
methyl (1R,4aS,9R,10aR)-9-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-19(2,24)13-7-8-15-14(11-13)16(22)12-17-20(15,3)9-6-10-21(17,4)18(23)25-5/h7-8,11,16-17,22,24H,6,9-10,12H2,1-5H3/t16-,17-,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTXWRPVFGYIEY-DEPWHIHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CC(C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@@]([C@@H]1C[C@H](C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601100192 | |
Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-9-hydroxy-7-(1-hydroxy-1-methylethyl)-1,4a-dimethyl-, methyl ester, [1R-(1α,4aβ,9α,10aα)]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601100192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155205-65-5 | |
Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-9-hydroxy-7-(1-hydroxy-1-methylethyl)-1,4a-dimethyl-, methyl ester, [1R-(1α,4aβ,9α,10aα)]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155205-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-9-hydroxy-7-(1-hydroxy-1-methylethyl)-1,4a-dimethyl-, methyl ester, [1R-(1α,4aβ,9α,10aα)]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601100192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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